molecular formula C6H11B B1266619 5-Bromo-2-methyl-2-pentene CAS No. 2270-59-9

5-Bromo-2-methyl-2-pentene

Cat. No.: B1266619
CAS No.: 2270-59-9
M. Wt: 163.06 g/mol
InChI Key: UNXURIHDFUQNOC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Bromo-2-methyl-2-pentene is primarily used as a synthetic reagent

Mode of Action

As a synthetic reagent, this compound interacts with other compounds in chemical reactions. The bromine atom in the molecule is highly reactive and can participate in various types of chemical reactions, such as substitution or addition reactions, leading to the formation of new compounds .

Biochemical Pathways

This compound is involved in the synthesis of sesquiterpenoids . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a diverse role in the biochemistry of plants and animals.

Result of Action

The primary result of the action of this compound is the formation of new compounds. For example, it has been used in the synthesis of geranlol-3-14C and penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-2-pentene plays a significant role in biochemical reactions due to its reactivity and ability to form stable intermediates. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in the synthesis of sesquiterpenoids, which are a class of terpenes that consist of three isoprene units and have various biological activities . The interactions of this compound with enzymes and proteins are primarily based on its ability to act as a synthetic reagent, enabling the formation of carbon-carbon bonds and other essential biochemical transformations .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. As a synthetic reagent, it is likely to influence cell function by participating in the synthesis of biologically active compounds. These compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For example, sesquiterpenoids synthesized using this compound may interact with cellular receptors and enzymes, modulating various biochemical pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity as a synthetic reagent. It can form stable intermediates that participate in various organic reactions, including the formation of carbon-carbon bonds. This reactivity is due to the presence of the bromine atom, which can act as a leaving group, facilitating nucleophilic substitution and elimination reactions . These reactions are essential for the synthesis of complex organic molecules, including sesquiterpenoids and other biologically active compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade when exposed to light, heat, or moisture . Long-term effects on cellular function have not been extensively studied, but it is essential to consider the stability and potential degradation products when using this compound in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As with many synthetic reagents, it is crucial to determine the appropriate dosage to avoid toxic or adverse effects. High doses of this compound may lead to toxicity, affecting various physiological functions . Therefore, careful dosage optimization is necessary when using this compound in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of sesquiterpenoids and other complex organic molecules. The compound interacts with enzymes and cofactors that facilitate these biochemical transformations . The metabolic flux and levels of metabolites may be influenced by the presence of this compound, affecting the overall metabolic pathways in which it participates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively documented. As a synthetic reagent, it is likely to be distributed based on its chemical properties, such as solubility and reactivity . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

Its activity and function may be influenced by its localization within specific cellular compartments or organelles . Targeting signals or post-translational modifications may direct the compound to particular subcellular locations, affecting its biochemical interactions and overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-methyl-2-pentene can be synthesized through the bromination of 2-methyl-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in a solvent like carbon tetrachloride at a temperature of around 80°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Addition Reactions: Reagents such as chlorine, bromine, and hydrogen bromide are used.

Major Products:

Comparison with Similar Compounds

  • 1-Bromo-4-methyl-3-pentene
  • 2-Methyl-5-bromo-2-pentene
  • 4-Methyl-3-pentenyl bromide
  • 5-Bromo-2-methylpent-2-ene
  • Homoprenyl bromide
  • Prenylmethyl bromide

Comparison: 5-Bromo-2-methyl-2-pentene is unique due to its specific structure, which allows for selective reactions at the bromine-substituted carbon. This selectivity makes it particularly useful in the synthesis of complex organic molecules, where precise control over the reaction site is crucial .

Properties

IUPAC Name

5-bromo-2-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXURIHDFUQNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90177230
Record name 5-Bromo-2-methyl-2-pentene
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Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 5-Bromo-2-methyl-2-pentene
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CAS No.

2270-59-9
Record name 5-Bromo-2-methyl-2-pentene
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Record name 5-Bromo-2-methyl-2-pentene
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Record name 5-bromo-2-methylpent-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 5-Bromo-2-methyl-2-pentene in organic synthesis?

A: this compound serves as a valuable starting material for synthesizing various complex molecules. Its structure, featuring a reactive bromoalkene moiety, allows for diverse chemical transformations. For instance, it's been used in the synthesis of farnesol [], a naturally occurring sesquiterpene alcohol, and (+/-)-Curcumene Ether [], a compound with potential biological activity.

Q2: Can you describe a key reaction involving this compound in the synthesis of farnesol?

A: In the synthesis of farnesol, a crucial step involves the reaction of this compound with magnesium to form a Grignard reagent. This Grignard reagent then reacts with diethyl oxalate to yield ethyl-2-oxo-6-methyl-5-heptenoate, a key intermediate in the multi-step synthesis [, ].

Q3: How is this compound used in the synthesis of spirocyclic compounds?

A: Researchers utilized this compound to create spirocyclic structures, specifically in the synthesis of 6-Hydroxy-1,1,6-trimethylspiro[4.5]decan-7-one, a potential patchouli odorant []. They achieved this by first converting this compound to 1-bromo-4-chloro-4-methylpentane. This compound then underwent a series of reactions, including spiroannulation with cyclohexanone, to ultimately yield the desired spirocyclic structure.

Q4: Are there any stereochemical considerations when using this compound in synthesis?

A: Yes, the double bond in this compound introduces the possibility of stereoisomers. This is evident in the synthesis of diastereoisomers of [1,8-14C]-α-bisabolol, where the reaction of a Grignard reagent derived from this compound with enantiomerically pure 4-acetyl-1-methyl-1-cyclohexene yielded distinct stereoisomers [].

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